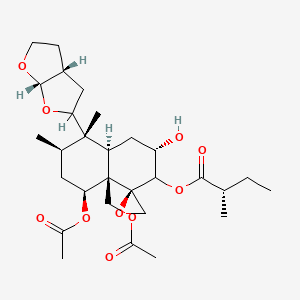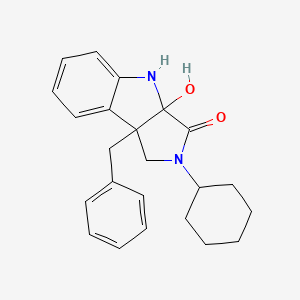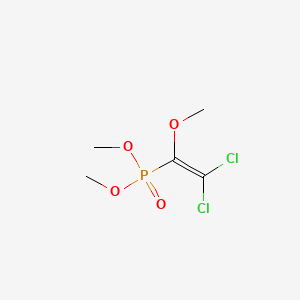
Phosphonic acid, (2,2-dichloro-1-methoxyethenyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “NIOSH/SZ9055000” is a chemical listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping to ensure the safety and health of workers exposed to these substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/SZ9055000” involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of sampling and analytical methods for workplace exposure monitoring . The manual provides comprehensive instructions for sampler preparation, standardization of stock solutions, and quality control measures .
Industrial Production Methods: Industrial production methods for “NIOSH/SZ9055000” are designed to ensure the safe and efficient synthesis of the compound. These methods are evaluated based on established protocols and performance criteria, ensuring that the compound meets the necessary safety and quality standards .
Chemical Reactions Analysis
Types of Reactions: “NIOSH/SZ9055000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur are detailed in the NIOSH Pocket Guide to Chemical Hazards .
Common Reagents and Conditions: Common reagents and conditions used in the reactions involving “NIOSH/SZ9055000” include various oxidizing and reducing agents, as well as specific catalysts and solvents. The guide provides detailed information on the reagents and conditions required for these reactions .
Major Products Formed: The major products formed from the reactions involving “NIOSH/SZ9055000” depend on the specific reaction conditions and reagents used. The guide provides information on the expected products and their properties .
Scientific Research Applications
“NIOSH/SZ9055000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. The compound is studied for its potential to control or eliminate exposures to hazardous materials, as well as its applications in advanced manufacturing and materials .
Mechanism of Action
The mechanism of action of “NIOSH/SZ9055000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to “NIOSH/SZ9055000” include various natural product-like compounds and volatile organic compounds. These compounds share similar structural features and chemical properties, making them useful for comparison and study .
Uniqueness: “NIOSH/SZ9055000” is unique in its specific chemical structure and properties, which distinguish it from other similar compounds. The compound’s unique features make it valuable for specific applications and research studies .
Properties
CAS No. |
83073-80-7 |
|---|---|
Molecular Formula |
C5H9Cl2O4P |
Molecular Weight |
235.00 g/mol |
IUPAC Name |
1,1-dichloro-2-dimethoxyphosphoryl-2-methoxyethene |
InChI |
InChI=1S/C5H9Cl2O4P/c1-9-5(4(6)7)12(8,10-2)11-3/h1-3H3 |
InChI Key |
AGXXRMRTKRLLNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(Cl)Cl)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



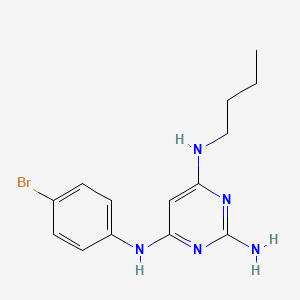
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)
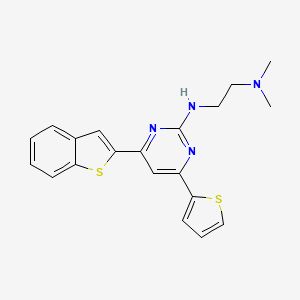

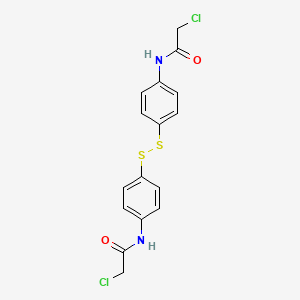
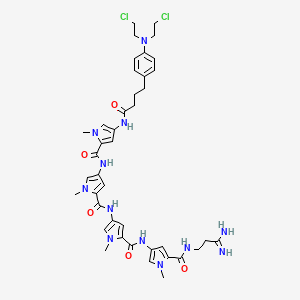
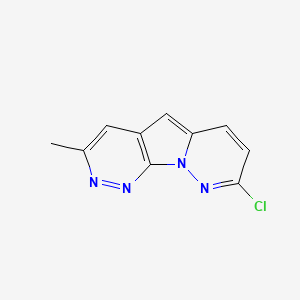



![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
